(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid

Description

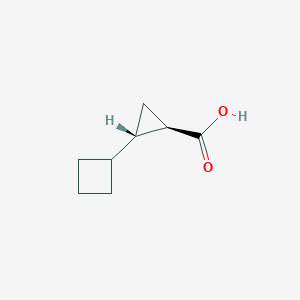

(1R,2S)-2-Cyclobutylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a strained three-membered carbocyclic ring with a carboxylic acid group at position 1 and a cyclobutyl substituent at position 2. Its stereochemistry (1R,2S) significantly influences its physicochemical and biological properties. Cyclopropane rings are known for their high ring strain, which enhances reactivity and interaction with biological targets.

Properties

IUPAC Name |

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPKUMLJROYWHA-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired chirality during the formation of the cyclopropane ring. For example, the use of chiral nickel (II) complexes in the alkylation and cyclization steps has been reported to yield high diastereoselectivity and enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative chromatography and crystallization are often employed to separate and purify the enantiomers.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the cyclopropane ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

Organic Synthesis

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in the development of chiral drugs, where the specific arrangement of atoms can significantly influence biological activity.

Biological Studies

The compound's unique structure allows it to act as a probe for studying enzyme-substrate interactions and protein-ligand binding. This is crucial in understanding how drugs interact with their targets at the molecular level.

Pharmaceutical Applications

Research indicates that derivatives of this compound can modulate GPR120 receptors, which are involved in insulin sensitivity and glucose metabolism. This modulation has potential therapeutic implications for conditions such as diabetes mellitus .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Notable Research Insights

- A study demonstrated that cyclobutane carboxylic acids could induce apoptosis in cancer cell lines by inhibiting key signaling pathways related to cancer progression.

- Another investigation indicated that derivatives of cyclobutane acids exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into binding sites with high specificity, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid with five analogs:

*Inferred from structural analysis; †Racemic mixture.

Chemical Reactivity and Stability

- Ring Strain Effects : The cyclopropane ring in all analogs undergoes strain-driven reactions, such as ring-opening under acidic or oxidative conditions. The cyclobutyl substituent in the target compound may stabilize the ring slightly compared to smaller groups like methyl .

- Steric Effects : The cyclobutyl group in this compound reduces susceptibility to enzymatic degradation, a property leveraged in prodrug design (e.g., ’s vinyl-substituted analog with 91% synthetic yield) .

Biological Activity

(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, with the chemical formula CHO and CAS number 1903835-66-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 140 Da |

| LogP | 1.56 |

| Polar Surface Area | 37 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

These properties suggest that this compound has moderate lipophilicity and potential for interaction with biological membranes.

Pharmacological Potential

Research indicates that this compound may act as a modulator of G protein-coupled receptors (GPCRs). A patent application (EP3191445B1) describes cyclobutane-containing carboxylic acids as GPR120 modulators, which are implicated in metabolic processes and inflammation regulation . This suggests that the compound could have applications in treating metabolic disorders or inflammatory conditions.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, its structural similarity to other known GPCR modulators implies that it may influence receptor activity through binding interactions. This could lead to downstream signaling changes that affect cellular metabolism and inflammatory responses.

Synthesis and Biological Evaluation

A study published in ResearchGate discusses the synthesis of related compounds and their biological evaluation . While specific data on this compound's activity were not detailed, the methodologies employed provide insights into how such compounds can be synthesized and assessed for biological efficacy.

Comparative Studies

Comparative studies have shown that cyclobutane derivatives exhibit varying degrees of biological activity based on their structural modifications. For instance, compounds with different substituents on the cyclopropane ring have been found to exhibit distinct pharmacological profiles, indicating that subtle changes in structure can significantly impact activity .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of (1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid to achieve high enantiomeric purity?

- Methodological Answer : The synthesis typically employs cyclopropanation via carbene intermediates or transition-metal-catalyzed reactions. To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., chiral dirhodium catalysts) are critical. For example, diazo compounds can react with cyclobutene derivatives under controlled conditions to form the cyclopropane ring while preserving stereochemistry. Purification via chiral HPLC or crystallization with chiral resolving agents (e.g., α-methylbenzylamine) is recommended to isolate the (1R,2S)-isomer .

Q. How does the stereochemistry of this compound influence its chemical reactivity and interaction with biological targets?

- Methodological Answer : The (1R,2S) configuration imposes steric constraints that affect both chemical reactivity (e.g., regioselectivity in nucleophilic additions) and biological interactions. Computational models (e.g., molecular docking) show that the cyclobutyl group’s spatial orientation enhances binding to hydrophobic enzyme pockets, while the carboxylic acid participates in hydrogen bonding. Comparative studies with stereoisomers (e.g., (1S,2R)) reveal significant differences in binding affinity to targets like ACO2 (aconitase), highlighting the importance of stereochemistry in activity .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. To address this:

- Perform dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to identify context-dependent activity.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions.

- Compare structural analogs (e.g., phenyl- or pyridyl-substituted cyclopropanes) to isolate functional group contributions. For instance, replacing the cyclobutyl group with a fluorinated cyclopropane (as in ) can clarify steric vs. electronic effects .

Q. How can computational modeling be utilized to predict the binding affinity of this compound with specific enzymes or receptors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to assess stability and conformational changes. Tools like GROMACS or AMBER are suitable for cyclopropane derivatives.

- Free Energy Perturbation (FEP) : Calculate relative binding free energies between (1R,2S) and its stereoisomers to validate enantiomer-specific activity.

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with enzyme active sites (e.g., serine proteases or GPCRs). Studies on similar compounds () show that cyclopropane rings enhance rigidity, improving docking scores .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for cyclopropane-carboxylic acid derivatives, including this compound?

- Methodological Answer :

- Systematic Substituent Variation : Replace the cyclobutyl group with other substituents (e.g., 2,4-dimethylphenyl or pyridyl) to assess steric/electronic effects. ’s comparative table (e.g., hydroxymethyl vs. phenyl analogs) demonstrates how functional groups modulate activity.

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to evaluate metabolic stability.

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate spatial and electronic descriptors with activity data. For cyclopropanes, this approach has successfully predicted antiviral activity in analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.